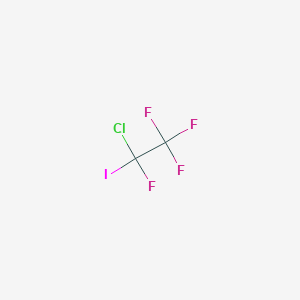

1-Chloro-1-iodotetrafluoroethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1,2,2,2-tetrafluoro-1-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2ClF4I/c3-1(4,8)2(5,6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIPETVAKXQJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)I)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342827 | |

| Record name | (1-Chloro)tetrafluoro-1-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-23-4 | |

| Record name | (1-Chloro)tetrafluoro-1-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Emergence in Halogenated Organic Chemistry Research

The study of halogenated organic compounds has a rich history, with significant developments in the mid-20th century. While specific historical records detailing the first synthesis of 1-Chloro-1-iodotetrafluoroethane are not widely documented, its emergence can be understood within the broader context of research into halogenated anesthetics. A structurally related compound, Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), was first synthesized in 1951 by C. W. Suckling of Imperial Chemical Industries. wikipedia.orgwoodlibrarymuseum.org It was introduced into clinical practice in 1956, representing a major advancement in anesthesia due to its non-flammable nature. who.intcmft.nhs.uk

The development of Halothane spurred significant interest in the synthesis and properties of other polyhalogenated ethanes. wikipedia.organeskey.com This era of research focused on creating compounds with specific physical and chemical properties, leading to the exploration of various combinations of halogens on an ethane framework. The synthesis of molecules like this compound would have been a natural extension of this exploratory work, aimed at understanding how the substitution of different halogens influences molecular structure, stability, and reactivity. These early investigations laid the groundwork for the use of such compounds not just for their bulk properties, but as model systems for studying fundamental chemical processes.

Theoretical Frameworks for Perhalogenated Ethane Systems

The study of perhalogenated ethane systems like 1-Chloro-1-iodotetrafluoroethane is deeply rooted in the principles of physical and computational chemistry. Understanding the behavior of these molecules requires a robust theoretical framework to interpret experimental observations and predict their properties and reactivity.

Key theoretical approaches include:

Quantum Mechanics and Molecular Orbital Theory: At the most fundamental level, the electronic structure of this compound is described by solving the Schrödinger equation. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to approximate solutions and provide insights into molecular geometry, bond energies, vibrational frequencies, and electronic transitions. These calculations are crucial for understanding the distribution of electrons within the molecule and how this influences its chemical behavior.

Vibrational Spectroscopy: The analysis of the vibrational modes of perhalogenated ethanes is a key area of theoretical and experimental work. researchgate.net Techniques like infrared (IR) and Raman spectroscopy, complemented by more advanced methods such as neutron vibrational spectroscopy, allow for the characterization of the molecule's vibrational frequencies. nih.govacs.org Theoretical calculations are essential for assigning the observed spectral features to specific molecular motions, such as C-C, C-Cl, C-F, and C-I bond stretching and bending. researchgate.net

Photodissociation Dynamics: A significant theoretical framework applied to molecules containing a carbon-iodine bond is the study of their photodissociation dynamics. nih.govwolfresearchgroup.com These studies investigate the processes that occur when the molecule absorbs light, leading to the cleavage of chemical bonds. Theoretical models are used to map out the potential energy surfaces of the molecule in its ground and excited electronic states. These surfaces help to explain the pathways of bond dissociation, the energy distribution in the resulting fragments, and the timescale of these events. mdpi.comnih.gov

Positioning of 1 Chloro 1 Iodotetrafluoroethane in Contemporary Chemical Research

In contemporary chemical research, 1-Chloro-1-iodotetrafluoroethane is primarily valued as a model system for studying fundamental chemical phenomena. Its significance lies in its specific structural features, which allow for the investigation of complex chemical dynamics. The presence of a relatively weak carbon-iodine bond makes it an ideal candidate for studies involving bond activation and radical generation.

Research involving similar halogenated ethanes often focuses on their utility in photochemistry and reaction kinetics. For instance, the photodissociation of related iodoalkanes is a cornerstone of research in chemical dynamics, providing detailed insights into the mechanics of chemical reactions at the molecular level. nih.govmdpi.com While extensive literature specifically on this compound is not prevalent, its structure suggests its utility in similar research areas, serving as a substrate for exploring stereodynamics and the influence of multiple halogen substituents on reaction pathways.

Overview of Key Research Avenues for 1 Chloro 1 Iodotetrafluoroethane

Established Pathways for the Preparation of this compound

The primary established pathway for the synthesis of compounds with a chloro-iodo-alkane structure is through the addition reaction of iodine monochloride to an alkene. While specific literature detailing the synthesis of this compound is not abundant, the principles of electrophilic addition of interhalogens to alkenes provide a clear theoretical basis for its preparation.

Halogenation and Halogen Exchange Reactions

The most direct method for the synthesis of this compound is the direct halogenation of a suitable unsaturated precursor. Specifically, the addition of iodine monochloride (ICl) across the double bond of tetrafluoroethylene (B6358150) (TFE) is the most probable route.

Iodine monochloride is a polar interhalogen compound and a source of electrophilic iodine (I⁺). google.com The reaction with an alkene, such as tetrafluoroethylene, proceeds via an electrophilic addition mechanism. youtube.comnih.gov The electron-rich double bond of the alkene attacks the partially positive iodine atom of ICl, leading to the formation of a cyclic halonium ion intermediate. youtube.com Subsequently, the chloride ion (Cl⁻) attacks one of the carbon atoms of the former double bond from the side opposite to the halonium ion, resulting in an anti-addition product. youtube.com

The general reaction can be depicted as:

CF₂=CF₂ + ICl → CF₂Cl-CF₂I

This reaction is analogous to the well-documented addition of ICl to ethene, which yields 1-chloro-2-iodoethane. youtube.comnih.gov

While this pathway is chemically sound, specific reaction conditions such as temperature, pressure, and the use of a solvent would need to be optimized to achieve good yields and purity of this compound.

Halogen exchange reactions, such as the Finkelstein reaction for introducing iodine or the Swarts reaction for introducing fluorine, are fundamental in haloalkane synthesis. researchgate.net However, these are typically employed to replace an existing halogen and are less direct for the creation of this compound from a non-iodinated or non-chlorinated precursor in a single step.

Reactions Involving Fluorinated Precursors

The synthesis of this compound inherently relies on fluorinated precursors. Tetrafluoroethylene is the most direct fluorinated starting material for the addition of iodine monochloride as described above.

Another potential fluorinated precursor is chlorotrifluoroethylene (B8367) (CTFE). The synthesis of block copolymers based on CTFE has been achieved through iodine transfer polymerization, indicating the reactivity of this alkene in the presence of iodine-containing compounds. researchgate.net A hypothetical route could involve the addition of an iodine-containing reagent across the double bond of CTFE, followed by a subsequent reaction to introduce the additional fluorine atom, although this would be a more complex, multi-step synthesis compared to the direct addition to TFE.

Optimization Strategies for Enhanced Yield and Purity in this compound Synthesis

Key parameters that would require optimization for the addition of ICl to TFE include:

Temperature and Pressure: These parameters significantly influence reaction rates and the selectivity of the reaction, as well as the physical state of the reactants.

Solvent: The choice of an inert solvent can affect the solubility of reactants and stabilize intermediates, potentially improving yields.

Stoichiometry of Reactants: Adjusting the molar ratio of ICl to TFE would be crucial to maximize the formation of the desired product and minimize byproducts from side reactions.

Purification Methods: Distillation is a common method for purifying volatile halogenated hydrocarbons. The efficiency of the distillation process would need to be optimized to separate the product from unreacted starting materials and any byproducts.

Novel Approaches and Catalytic Methods in this compound Production

While specific novel or catalytic methods for the production of this compound are not detailed in the available literature, advancements in catalysis for halogenation reactions could be applicable.

For instance, the use of Lewis acid catalysts is common in electrophilic aromatic substitution reactions involving ICl. While the addition to an alkene does not typically require a catalyst, the use of a catalyst could potentially enhance the reaction rate or selectivity.

Furthermore, modern synthetic methodologies often employ flow chemistry and high-throughput screening to rapidly optimize reaction conditions and identify suitable catalysts, leading to improved yields and purity. These techniques could be applied to the synthesis of this compound to develop more efficient and scalable production methods.

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an atom. In the case of this compound, the carbon atom bonded to both chlorine and iodine is the electrophilic center susceptible to nucleophilic attack.

Unimolecular (SN1) Pathways and Carbocation Intermediates

The SN1 (Substitution, Nucleophilic, Unimolecular) reaction proceeds through a two-step mechanism. byjus.comlibretexts.org The initial and rate-determining step involves the spontaneous dissociation of the substrate to form a carbocation intermediate. libretexts.orgyoutube.com This is followed by a rapid attack of the nucleophile on the carbocation. byjus.comlibretexts.org The rate of an SN1 reaction is dependent only on the concentration of the substrate, hence the term "unimolecular". masterorganicchemistry.comopenstax.org

For this compound, the formation of a carbocation intermediate is a key feature of the SN1 pathway. The stability of this carbocation is crucial in determining the reaction rate. Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations. youtube.com The carbocation formed from this compound would be a secondary carbocation, which is relatively stable. The stability of the carbocation also influences the reaction rate; factors that stabilize the carbocation will increase the rate of the SN1 reaction. masterorganicchemistry.com

The general mechanism for an SN1 reaction can be depicted as follows:

Formation of a carbocation: The C-X (where X is the leaving group) bond breaks heterolytically, with the leaving group taking both electrons from the bond. libretexts.org

Nucleophilic attack: The nucleophile attacks the planar carbocation, which can occur from either face. masterorganicchemistry.com

Polar protic solvents, such as water and alcohols, are known to favor SN1 reactions because they can stabilize the carbocation intermediate through solvation. byjus.comyoutube.com

Bimolecular (SN2) Pathways and Transition State Analysis

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. byjus.comlibretexts.org The reaction rate depends on the concentration of both the substrate and the nucleophile, making it a bimolecular reaction. libretexts.orgyoutube.com

In an SN2 reaction involving this compound, the nucleophile would attack the carbon atom bearing the chlorine and iodine atoms from the backside, leading to an inversion of configuration at the chiral center. byjus.comyoutube.com The transition state of an SN2 reaction involves a pentacoordinate carbon atom where the nucleophile and the leaving group are partially bonded. libretexts.org

The reactivity of haloalkanes in SN2 reactions follows the order: methyl > primary > secondary > tertiary. youtube.com This is due to steric hindrance, where bulky groups around the electrophilic carbon hinder the approach of the nucleophile. libretexts.org Since this compound is a secondary haloalkane, it can undergo SN2 reactions, although they might be slower compared to primary haloalkanes. Strong nucleophiles and polar aprotic solvents generally favor SN2 reactions. byjus.comyoutube.com

| Feature | SN1 Reaction | SN2 Reaction |

| Mechanism | Two-step, involves a carbocation intermediate byjus.comlibretexts.org | One-step, concerted mechanism byjus.comlibretexts.org |

| Rate Law | Rate = k[Substrate] (Unimolecular) masterorganicchemistry.comopenstax.org | Rate = k[Substrate][Nucleophile] (Bimolecular) libretexts.orgyoutube.com |

| Substrate Reactivity | 3° > 2° > 1° > Methyl youtube.com | Methyl > 1° > 2° > 3° youtube.com |

| Nucleophile | Weak nucleophiles are effective byjus.com | Strong nucleophiles are required byjus.com |

| Solvent | Favored by polar protic solvents byjus.comyoutube.com | Favored by polar aprotic solvents youtube.com |

| Stereochemistry | Racemization (mixture of retention and inversion) masterorganicchemistry.comopenstax.org | Inversion of configuration byjus.comyoutube.com |

| Leaving Group | Good leaving group is required masterorganicchemistry.com | Good leaving group is required youtube.com |

Influence of Leaving Group Identity (Cl vs. I) on Reaction Kinetics

The nature of the leaving group is a critical factor in both SN1 and SN2 reactions. A good leaving group is a species that is stable on its own after detaching from the substrate. Generally, the conjugate bases of strong acids are good leaving groups. masterorganicchemistry.com

In this compound, both chlorine and iodine can act as leaving groups. The bond strengths of carbon-halogen bonds decrease down the group in the periodic table: C-F > C-Cl > C-Br > C-I. chemguide.co.uk Consequently, the carbon-iodine bond is weaker and more easily broken than the carbon-chlorine bond. chemguide.co.uk

Therefore, the iodide ion (I⁻) is a better leaving group than the chloride ion (Cl⁻). youtube.com This is because iodide is a weaker base and more stable in solution due to its larger size, which allows for better dispersal of the negative charge. youtube.com As a result, reactions involving the cleavage of the C-I bond in this compound will generally be faster than those involving the cleavage of the C-Cl bond, regardless of whether the mechanism is SN1 or SN2.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| I⁻ | HI | ~ -10 | Excellent |

| Br⁻ | HBr | ~ -9 | Good |

| Cl⁻ | HCl | ~ -7 | Moderate |

| F⁻ | HF | 3.2 | Poor |

Stereochemical Implications in Nucleophilic Substitutions of this compound

Assuming this compound is a chiral molecule, its nucleophilic substitution reactions will have significant stereochemical consequences.

In an SN1 reaction , the formation of a planar carbocation intermediate allows the nucleophile to attack from either face with equal probability. masterorganicchemistry.com This leads to the formation of a racemic mixture of products, meaning a 50:50 mixture of enantiomers with both retention and inversion of configuration. masterorganicchemistry.comopenstax.org Therefore, if a reaction of an enantiomerically pure sample of this compound proceeds via an SN1 mechanism, the product will be optically inactive. openstax.org

In contrast, an SN2 reaction is stereospecific and proceeds with a complete inversion of configuration at the chiral center. libretexts.orglibretexts.org This is because the nucleophile attacks from the side opposite to the leaving group in a backside attack. youtube.com If an enantiomerically pure sample of this compound reacts through an SN2 pathway, the product will be a single enantiomer with the opposite stereochemical configuration to the starting material. libretexts.org

Elimination Reactions of this compound

Elimination reactions are another major class of reactions for haloalkanes, often competing with substitution reactions. byjus.com These reactions involve the removal of two substituents from adjacent atoms, leading to the formation of a double bond.

E1, E2, and E1cB Mechanisms in Fluorinated Systems

There are three primary mechanisms for elimination reactions: E1, E2, and E1cB. libretexts.org

The E1 (Elimination, Unimolecular) mechanism is analogous to the SN1 mechanism and proceeds through a carbocation intermediate. amazonaws.comlibretexts.org The first step is the slow, rate-determining formation of a carbocation by the departure of the leaving group. libretexts.org A weak base then removes a proton from an adjacent carbon to form the alkene. libretexts.org E1 reactions are favored by the same conditions as SN1 reactions: a good leaving group, a stable carbocation, and a polar protic solvent. amazonaws.com They often occur concurrently with SN1 reactions. libretexts.org

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process, similar to the SN2 mechanism. youtube.comlibretexts.org A strong base removes a proton from a carbon adjacent to the one with the leaving group, and the leaving group departs simultaneously. youtube.com This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. amazonaws.com Strong, bulky bases tend to favor E2 elimination. youtube.com

The E1cB (Elimination, Unimolecular, Conjugate Base) mechanism is a two-step process that involves the formation of a carbanion intermediate. masterorganicchemistry.com In the first step, a base removes a proton to form a carbanion. masterorganicchemistry.com In the second, slower step, the leaving group departs. masterorganicchemistry.com This mechanism is favored when the substrate has acidic protons and a poor leaving group. amazonaws.comquora.com The presence of electron-withdrawing groups, such as fluorine atoms, can stabilize the carbanion intermediate, making the E1cB pathway more likely in fluorinated systems. masterorganicchemistry.com

Regioselectivity and Stereoselectivity of Elimination Products

Elimination reactions of haloalkanes can proceed through various mechanisms, primarily E1 and E2, each with distinct regiochemical and stereochemical outcomes. libretexts.orglibretexts.org

Regioselectivity: In elimination reactions where more than one alkene product can be formed, Zaitsev's rule generally predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.orglibretexts.orgiitk.ac.in This preference is due to the increased stability of the transition state leading to the more substituted alkene. indusuni.ac.in However, the choice of base can influence the product distribution. A sterically hindered base may favor the formation of the less substituted (Hofmann) product. chemistrysteps.com

Stereoselectivity: The stereochemistry of the elimination product is also mechanism-dependent. E1 reactions, which proceed through a carbocation intermediate, typically favor the formation of the more stable trans (E) isomer. libretexts.org This is because the intermediate has time to adopt the most stable conformation before the proton is removed. libretexts.org E2 reactions, on the other hand, are stereospecific and require an anti-periplanar arrangement of the departing hydrogen and leaving group. iitk.ac.inchemistrysteps.com This geometric constraint can dictate the stereochemistry of the resulting alkene. If there are two beta-hydrogens, the reaction is stereoselective, favoring the more stable trans product. If there is only one beta-hydrogen, the reaction is stereospecific, and the stereochemistry of the starting material determines the product's stereochemistry. chemistrysteps.com

| Mechanism | Regioselectivity | Stereoselectivity |

|---|---|---|

| E1 | Favors Zaitsev (more substituted) product. chemistrysteps.com | Favors trans (E) isomer. libretexts.org |

| E2 | Can be controlled by the base; Zaitsev with unhindered bases, Hofmann with hindered bases. chemistrysteps.com | Stereospecific (anti-periplanar geometry required). iitk.ac.inchemistrysteps.com |

Radical-Mediated Transformations and Halogen Atom Transfer Reactions

The carbon-iodine bond in this compound is significantly weaker than the carbon-chlorine and carbon-fluorine bonds, making it susceptible to homolytic cleavage and subsequent radical reactions.

Halogen atom transfer (XAT) is a key process in these transformations. Initiators like AIBN (azobisisobutyronitrile) can generate radicals that abstract the iodine atom from this compound, producing a tetrafluoroethyl radical. libretexts.org This radical can then participate in various reactions, including addition to alkenes and alkynes, leading to the formation of new carbon-carbon bonds. libretexts.orgrsc.org

Recent research has highlighted the use of boryl radicals in mediating halogen-atom transfer from alkyl halides. rsc.org This method allows for the alkynylation of alkyl halides through a radical cascade process. rsc.org

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily react with electrophilic carbon centers. youtube.commasterorganicchemistry.com In the context of this compound, the carbon atom bonded to the halogens is electrophilic and can be a target for nucleophilic attack.

The reaction of this compound with organometallic reagents can lead to the formation of new carbon-carbon bonds. fiveable.me The high reactivity of Grignard and organolithium reagents often leads to direct nucleophilic attack. libretexts.org Gilman reagents (lithium dialkylcuprates, R2CuLi), being less reactive, can exhibit different selectivity, sometimes favoring conjugate addition in the presence of an α,β-unsaturated system. libretexts.orgyoutube.com

The choice of organometallic reagent and reaction conditions is crucial in directing the outcome of the reaction and achieving the desired carbon-carbon bond formation. youtube.com

| Reagent | General Formula | Reactivity | Primary Reaction Type |

|---|---|---|---|

| Grignard Reagent | RMgX | High | Nucleophilic substitution/addition. youtube.com |

| Organolithium Reagent | RLi | Very High | Nucleophilic substitution/addition. youtube.com |

| Gilman Reagent | R2CuLi | Moderate | Nucleophilic substitution, conjugate addition. libretexts.org |

Exploration of Other Reactive Modes of this compound

Beyond the well-defined pathways of elimination and substitution, this compound may exhibit other modes of reactivity. For instance, under specific conditions, it could potentially undergo reactions involving carbenes or carbenoids. The presence of two different halogens offers the possibility of selective activation.

Furthermore, the interaction of this compound with various transition metal complexes could lead to novel catalytic cycles and synthetic methodologies. iupac.org The precise nature of these interactions would depend on the metal center, its ligand sphere, and the reaction conditions.

The study of such alternative reactive modes remains an active area of research, with the potential to uncover new and valuable synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of this compound by probing the magnetic properties of its constituent atomic nuclei, specifically ¹³C and ¹⁹F.

¹H NMR spectroscopy, which detects the nuclei of hydrogen atoms, is not directly applicable for the structural analysis of this compound as the molecule contains no hydrogen atoms. However, it can be utilized to identify the presence of any proton-containing impurities in a sample.

In the ¹³C NMR spectrum of this compound, two distinct signals are expected, corresponding to the two carbon atoms in different chemical environments. The carbon atom bonded to chlorine and two fluorine atoms (-CClF₂-) will exhibit a chemical shift that is influenced by these highly electronegative atoms. Similarly, the carbon atom bonded to iodine and two fluorine atoms (-CF₂I) will have its own characteristic chemical shift. The significant electronegativity of the halogen atoms generally leads to an increase in the ¹³C chemical shift of the carbon to which they are attached. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CClF₂- | Varies |

| -CF₂I | Varies |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Fluorine-19 NMR spectroscopy is particularly informative for this compound due to the presence of four fluorine atoms. alfa-chemistry.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR studies. alfa-chemistry.com The spectrum is expected to show two distinct signals, one for the two fluorine atoms on the chloro-substituted carbon (-CClF₂) and another for the two fluorine atoms on the iodo-substituted carbon (-CF₂I).

The chemical shift values in ¹⁹F NMR are sensitive to the electronic environment. alfa-chemistry.com The presence of different halogens (chlorine and iodine) on the adjacent carbons will influence the shielding of the fluorine nuclei, resulting in different resonance frequencies. alfa-chemistry.com Chemical shift anisotropy, which arises from the non-uniform electronic environment around the fluorine nuclei, can also provide valuable structural information. nih.gov

Interactive Data Table: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine Environment | Predicted Chemical Shift Range (ppm) |

| -CF ₂Cl | +80 to +140 |

| -CF ₂I | +80 to +140 |

Note: Chemical shifts are referenced to CFCl₃ and can be influenced by various factors. ucsb.edu

Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): While primarily used for proton-proton correlations, a ¹⁹F-¹⁹F COSY could potentially show correlations between the non-equivalent fluorine environments if there is through-bond coupling. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the ¹³C signals with the directly attached ¹⁹F signals, definitively assigning which fluorine atoms are bonded to which carbon atom. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range couplings (typically 2-3 bonds). In this case, it could show correlations between a carbon atom and the fluorine atoms on the adjacent carbon, confirming the C-C bond connectivity.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique detects through-space correlations, which can help to confirm the spatial proximity of the different halogen and fluorine atoms within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by analyzing the mass-to-charge ratio of its ions.

Upon ionization in a mass spectrometer, this compound will produce a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine and its isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of signals (M and M+2) separated by two mass units, with the relative intensity of the peaks reflecting the isotopic abundance. miamioh.eduyoutube.com

The molecule will also undergo fragmentation, breaking into smaller, charged fragments. Common fragmentation patterns for halogenated compounds involve the loss of a halogen atom or a hydrohalic acid molecule. miamioh.edu For this compound, expected fragment ions could result from the cleavage of the C-C, C-Cl, or C-I bonds.

Interactive Data Table: Potential Fragment Ions in the Mass Spectrum

| Fragment Ion | m/z (for ³⁵Cl) |

| [C₂F₄I]⁺ | 219 |

| [C₂ClF₄]⁺ | 135 |

| [CF₂Cl]⁺ | 85 |

| [CF₂I]⁺ | 177 |

| [CF₃]⁺ | 69 |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. docbrown.info This precision allows for the unambiguous determination of the elemental formula of this compound, as the measured exact mass can be compared to the calculated theoretical mass for the chemical formula C₂ClF₄I. This helps to distinguish it from other compounds that may have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Connectivity

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structural connectivity of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. In the analysis of this compound (C₂ClF₄I), the initial electron ionization (EI) would likely result in a molecular ion ([C₂ClF₄I]⁺˙) that may be of very low abundance or entirely undetectable, a common characteristic for many halogenated compounds. dtic.mil

The fragmentation process in halocarbons is principally driven by the cleavage of the carbon-halogen bond, with the ease of loss often related to the bond strength (C-I < C-Br < C-Cl < C-F). miamioh.edu For this compound, the primary fragmentation pathway is the loss of the iodine atom, which is the weakest bond, followed by the loss of the chlorine atom or other radical groups. miamioh.edudocbrown.info

In an MS/MS experiment, a specific fragment ion (precursor ion) from the initial mass spectrum is selected and subjected to collision-induced dissociation (CID) to generate a secondary mass spectrum of product ions. For instance, selecting the [M-I]⁺ ion (the molecule after losing an iodine atom) would provide further insight into the C-C, C-Cl, and C-F bond framework. The fragmentation patterns help confirm the specific arrangement of atoms.

Table 1: Plausible MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Collision-Induced Dissociation | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [C₂F₄Cl]⁺ (135/137) | Fragmentation | [CF₂Cl]⁺ (85/87) | CF₂ | Chlorodifluoromethyl cation |

| [C₂F₄Cl]⁺ (135/137) | Fragmentation | [CF₃]⁺ (69) | CClF | Trifluoromethyl cation |

| [C₂F₄I]⁺ (227) | Fragmentation | [CF₃]⁺ (69) | CClFI | Trifluoromethyl cation |

| [C₂F₄I]⁺ (227) | Fragmentation | [C₂F₄]⁺˙ (100) | I | Tetrafluoroethylene radical cation |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M and M+2 peaks for chlorine-containing fragments. docbrown.infodocbrown.info

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. chemcd.com While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability.

For this compound, the IR and Raman spectra would be dominated by absorptions corresponding to the stretching and bending vibrations of its constituent bonds: C-C, C-F, C-Cl, and C-I. The combination of both spectroscopic methods provides a more complete vibrational analysis, as some modes may be strong in IR and weak or silent in Raman, and vice versa. researchgate.net The "fingerprint region" (typically below 1500 cm⁻¹) is particularly useful, as it contains a complex pattern of absorptions unique to the molecule's specific structure. docbrown.infodocbrown.info

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Activity |

| C-F Stretch | 1000 - 1400 | Strong in IR |

| C-C Stretch | 900 - 1200 | Variable |

| C-Cl Stretch | 580 - 800 | Strong in IR docbrown.info |

| C-I Stretch | 500 - 600 | Strong in Raman |

| Bending/Deformation Modes | < 600 | Complex, Fingerprint Region |

Note: The exact frequencies are specific to the molecule's unique structure and symmetry. The data presented are based on typical ranges for these functional groups.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from impurities, such as starting materials, byproducts, or isomers, thereby allowing for its isolation and purity assessment. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for volatile halogenated compounds. nih.govresearchgate.net In this method, the sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and its interactions with the stationary phase coating the column. As the separated components exit the column, they enter a mass spectrometer, which acts as a detector. researchgate.net

The GC provides a retention time, which is a characteristic time it takes for the compound to pass through the column under specific conditions and can be used for identification. The MS provides a mass spectrum of the eluting compound, confirming its identity and molecular weight. epa.gov This combination of separation and detection makes GC-MS a highly specific and sensitive method for both qualitative and quantitative analysis of this compound. oup.com

Table 3: Typical GC-MS Parameters for Halocarbon Analysis

| Parameter | Typical Setting | Purpose |

| Injector | Split/Splitless, 200-250 °C | Vaporizes the sample for introduction onto the column. |

| Column | Capillary, e.g., DB-5ms (30 m x 0.25 mm) dtic.mil | Separates components of the mixture. |

| Carrier Gas | Helium or Hydrogen, 1-2 mL/min | Transports the sample through the column. |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) | Optimizes separation of compounds with different boiling points. |

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) | Detects and identifies the separated compounds. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. conquerscientific.comchromtech.com While GC is more common for volatile compounds, HPLC, particularly reversed-phase HPLC (RP-HPLC), can be adapted for the analysis and purification of halogenated compounds. nih.gov

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). chromtech.com Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column. conquerscientific.com This technique would be particularly useful for preparative-scale purification where larger quantities of the compound need to be isolated from less volatile impurities. Detection is typically achieved using a UV detector, as the compound is expected to have some UV absorbance, or an evaporative light scattering detector (ELSD).

Elemental Analysis for Stoichiometric Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, and halogens) in a compound. This data is used to confirm the empirical formula and verify the purity of a synthesized sample. acs.org For this compound (C₂ClF₄I), the experimentally determined percentages of carbon, chlorine, fluorine, and iodine would be compared against the theoretically calculated values derived from its molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's stoichiometric composition.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 2 | 24.022 | 9.16 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.51 |

| Fluorine | F | 18.998 | 4 | 75.992 | 28.96 |

| Iodine | I | 126.90 | 1 | 126.90 | 48.37 |

| Total | C₂ClF₄I | - | - | 262.367 chemcd.com | 100.00 |

Theoretical Calculations and Computational Chemistry of 1 Chloro 1 Iodotetrafluoroethane

Quantum Chemical Methodologies for Electronic Structure and Stability

The electronic structure is fundamental to a molecule's properties and reactivity. Quantum chemical methods solve the molecular Schrödinger equation to determine the distribution of electrons and the resulting molecular energies. epfl.ch

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. epfl.ch The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point but neglects electron correlation.

For a more accurate description of 1-chloro-1-iodotetrafluoroethane, methods that account for electron correlation are necessary. Møller-Plesset Perturbation Theory (MP2) and Configuration Interaction (CI) are two such approaches. MP2 adds correlation effects as a perturbation to the HF result, offering a cost-effective improvement. CI provides a highly accurate, albeit computationally expensive, way to account for electron correlation by including excited electronic states in the wavefunction. These methods are essential for accurately calculating the stability and energy differences between various conformations of the molecule.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its properties. dntb.gov.ua Functionals like the Perdew–Burke–Ernzerhof (PBE) generalized gradient approximation (GGA) are commonly used. dntb.gov.ua

For this compound, DFT is well-suited for optimizing the molecular geometry—predicting bond lengths, bond angles, and dihedral angles. It also provides valuable insights into electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. Natural Bond Orbital (NBO) analysis, often performed after a DFT calculation, can reveal details about charge distribution and intramolecular interactions. nih.gov

| Parameter | Predicted Value |

| C-C Bond Length | ~1.54 Å |

| C-Cl Bond Length | ~1.77 Å |

| C-I Bond Length | ~2.14 Å |

| C-F Bond Length | ~1.35 Å |

| ∠Cl-C-C Angle | ~110° |

| ∠I-C-C Angle | ~111° |

| ∠F-C-F Angle | ~108° |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms and molecules over time, MD can explore the conformational landscape of this compound. The molecule has a rotational barrier around the C-C bond, leading to different staggered and eclipsed conformations (rotamers). MD simulations can determine the relative populations of these conformers at different temperatures and the energy barriers for interconversion. Furthermore, these simulations can model intermolecular interactions in condensed phases, providing insight into the bulk properties of the substance.

Prediction of Spectroscopic Parameters for this compound

Computational methods are highly effective at predicting spectroscopic parameters that aid in experimental characterization. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. These calculated frequencies help in assigning the vibrational modes observed in experimental spectra.

Similarly, Time-Dependent DFT (TD-DFT) can be employed to simulate the electronic absorption spectrum (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, predicting the wavelengths of maximum absorption (λmax). nih.gov These predictions are invaluable for interpreting experimental spectroscopic data.

Energetic Profiles of Reaction Pathways and Transition States

Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions. For this compound, a key reaction pathway of interest is the homolytic cleavage of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Cl and C-F bonds and is expected to be the primary site of dissociation.

Computational methods can precisely calculate the bond dissociation energies and map the energetic profile of this cleavage. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This information is vital for understanding the molecule's thermal stability and its potential role in chemical synthesis or atmospheric chemistry.

Investigation of Halogen Bonding and Other Non-Covalent Interactions

The presence of a highly polarizable iodine atom and an electronegative chlorine atom on the same molecule makes this compound a candidate for engaging in halogen bonding. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a Lewis base. rsc.orgrsc.org

Theoretical studies on similar iodinated perfluoroalkanes have shown that halogen bonds involving iodine can be quite strong, with binding energies around 25 kJ mol⁻¹. nih.gov In this compound, the iodine atom would act as the halogen bond donor. Computational analysis can quantify the strength of these interactions with various Lewis bases (e.g., nitriles, ethers, or amines) and determine the preferred geometries of the resulting complexes. These non-covalent interactions are critical for understanding the molecule's behavior in solution and its potential for use in crystal engineering and materials science. nih.gov

Table 2: Representative Halogen Bond Energies from Theoretical Studies on Analogous Perfluorinated Compounds

| Halogen Bond Donor | Halogen Bond Acceptor | Calculated Interaction Energy (kJ mol⁻¹) |

| 1,4-Diiodotetrafluorobenzene | 4,4'-Bipyridine | ~24.0 nih.gov |

| α,ω-Diiodoperfluoroalkane | 4,4'-Bipyridine | ~24.6 nih.gov |

This data, from analogous systems, suggests that the halogen bonds formed by this compound would be of a similar, significant strength.

Advanced Applications in Organic and Materials Synthesis

Role as a Building Block in the Synthesis of Complex Fluorinated Molecules

1-Chloro-1-iodotetrafluoroethane serves as a key building block for introducing the 1-chlorotetrafluoroethyl (-CFClCF3) moiety into organic molecules. This is primarily achieved through free-radical addition reactions to unsaturated systems, such as alkenes and alkynes. wikipedia.org The carbon-iodine bond is the most labile bond in the molecule and can be selectively cleaved by heat or photochemical irradiation to generate the 1-chlorotetrafluoroethyl radical (•CFClCF3). wikipedia.orgrsc.org

This reactive intermediate can then add across a double or triple bond, leading to the formation of a new carbon-carbon bond and a subsequent iodine-containing adduct. The general mechanism for this free-radical addition involves initiation, propagation, and termination steps. youtube.commasterorganicchemistry.com

Table 1: Key Reactions in the Free-Radical Addition of this compound

| Reaction Step | General Equation | Description |

| Initiation | ClCF2CF2I → •CF2CF2Cl + I• | Homolytic cleavage of the C-I bond to form radicals. |

| Propagation | •CF2CF2Cl + R-CH=CH2 → R-CH(•)-CH2CF2CF2Cl | Addition of the fluorinated radical to an unsaturated substrate. |

| R-CH(•)-CH2CF2CF2Cl + ClCF2CF2I → R-CHI-CH2CF2CF2Cl + •CF2CF2Cl | Halogen atom transfer from the starting material to the new radical, propagating the chain. | |

| Termination | 2 •CF2CF2Cl → ClCF2CF2CF2CF2Cl | Combination of two radicals to form a stable product. |

This methodology allows for the synthesis of a variety of complex fluorinated molecules that would be difficult to access through other synthetic routes. The resulting iodo-functionalized products can be further manipulated, for example, through elimination or substitution reactions, to introduce additional functional groups or create new unsaturated systems.

Application as a Specialized Reagent in Organic Transformations

Beyond its role as a building block, this compound functions as a specialized reagent in specific organic transformations, most notably in telomerization reactions. rsc.orgst-andrews.ac.ukresearchgate.net Telomerization is a process where a chain transfer agent, in this case, this compound, reacts with a polymerizable monomer, such as an olefin, to form low molecular weight polymers, or telomers. wikipedia.orgrubbernews.com

In these reactions, the 1-chlorotetrafluoroethyl radical initiates the polymerization of the monomer. The chain growth is then terminated by the transfer of the iodine atom from another molecule of this compound. This process results in the formation of telomers with a 1-chlorotetrafluoroethyl end group and an iodine terminal group. The molecular weight of the resulting telomers can be controlled by adjusting the ratio of the monomer to the chain transfer agent.

Derivatization for Novel Materials and Polymer Precursors

The products derived from the reactions of this compound are valuable precursors for novel materials and polymers. The iodoalkane adducts formed from its addition to olefins can be dehydroiodinated to yield fluorinated olefins. These olefins can then serve as monomers in polymerization reactions to produce fluorinated polymers with tailored properties.

Furthermore, this compound can act as a chain transfer agent in polymerization processes, which allows for the control of the molecular weight and the introduction of specific end-groups into the polymer chains. nsf.govrsc.org This is a crucial aspect in the design of polymers with specific physical and chemical properties for advanced applications.

Contribution to Emerging Fields of Chemical Research

The reactivity of this compound and its derivatives continues to be explored in emerging areas of chemical research. Its potential as a precursor for fluorinated synthons, which are versatile building blocks in organic synthesis, is an area of active investigation. beilstein-journals.orgnih.gov The development of new synthetic methodologies that utilize the unique reactivity of this compound could lead to the creation of novel fluorinated molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Environmental Chemistry and Atmospheric Fate of 1 Chloro 1 Iodotetrafluoroethane

Atmospheric Degradation Mechanisms of Halogenated Ethanes

The atmospheric degradation of halogenated ethanes is primarily driven by photochemical reactions and reactions with atmospheric radicals. The specific pathways and rates are highly dependent on the molecular structure of the compound, particularly the types of halogen atoms present and the presence or absence of hydrogen atoms.

The reaction with the hydroxyl radical (OH) is a principal atmospheric sink for many organic compounds, including hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). wikipedia.org This reaction typically proceeds through the abstraction of a hydrogen atom. However, 1-chloro-1-iodotetrafluoroethane is a fully halogenated ethane, meaning it contains no hydrogen atoms. Therefore, its reaction with OH radicals is expected to be extremely slow, making this degradation pathway insignificant in the troposphere. wikipedia.org

Similarly, reactions with other atmospheric radicals, such as chlorine atoms (Cl), are possible but are generally considered minor loss processes for saturated haloalkanes compared to photolysis, especially for those containing iodine.

The most significant atmospheric removal process for this compound is expected to be photolysis, which is the decomposition of the molecule by solar ultraviolet (UV) radiation. The strength of the carbon-halogen bond decreases significantly from fluorine to iodine (C-F > C-Cl > C-Br > C-I). The carbon-iodine (C-I) bond is particularly weak and susceptible to cleavage by radiation in the actinic region (wavelengths > 290 nm) that penetrates the troposphere.

For similar iodinated compounds like trifluoroiodomethane (CF3I), photolysis is the dominant atmospheric sink, leading to a very short atmospheric lifetime. fluorocarbons.org The primary photochemical decomposition pathway for this compound is therefore the breaking of the C-I bond:

C2F4ClI + hν → •C2F4Cl + I•

This reaction releases an iodine atom (I•) and a chlorotetrafluoroethyl radical (•C2F4Cl), which then undergo further reactions in the atmosphere.

Modeling and Assessment of Atmospheric Lifetime

The atmospheric lifetime of a compound is a critical factor in determining its environmental impact. For very short-lived substances (VSLSs), with lifetimes of less than a few months, this value can be highly variable. The primary removal mechanism for this compound is photolysis, which is rapid. This places it in the category of a VSLS.

Table 1: Atmospheric Lifetimes of Selected Very Short-Lived Halogenated Substances (This table provides context using analogous compounds, as specific data for this compound is not available.)

| Compound Name | Chemical Formula | Atmospheric Lifetime |

| Trifluoroiodomethane (CF3I) | CF3I | ~6 days fluorocarbons.org |

| trans-1-Chloro-3,3,3-trifluoropropylene | CF3CH=CHCl | ~26 days copernicus.org |

| 1,1,2,2-Tetrachloro-1,2-difluoroethane | CCl2FCCl2F | ~42 days fluorocarbons.org |

| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | CF3CF=CH2 | ~11 days regulations.gov |

This is an interactive table. You can sort and filter the data.

Implications for Ozone Depletion Potential (ODP) and Global Warming Potential (GWP)

The ODP and GWP are metrics used to quantify the potential of a substance to deplete the ozone layer and contribute to global warming, respectively. wikipedia.orgepa.gov For VSLSs, these values are not fixed but depend heavily on the season and geographical location of the emissions, as this affects the likelihood of the substance and its degradation products reaching the stratosphere. nih.govcopernicus.orgcopernicus.org

The Ozone Depletion Potential (ODP) is defined relative to CFC-11 (ODP = 1.0). wikipedia.org this compound contains a chlorine atom, so its ODP is not zero. However, because its atmospheric lifetime is extremely short, most of the substance will be destroyed in the troposphere. This significantly limits the amount of chlorine that can be transported to the stratosphere to participate in ozone-depleting catalytic cycles. Therefore, the ODP of this compound is expected to be very low. For comparison, the VSLS HCFO-1233zd(E) has a calculated ODP of approximately 0.00034. fluorocarbons.org The iodine atom released during photolysis can also participate in ozone destruction cycles, but these are most effective in the lower stratosphere and upper troposphere.

The Global Warming Potential (GWP) is a measure of how much energy the emission of 1 ton of a gas will absorb over a given period, relative to the emission of 1 ton of carbon dioxide (CO2). epa.gov A key factor in a high GWP is a long atmospheric lifetime, which allows the gas to accumulate in the atmosphere. epa.gov Due to its expected very short lifetime of only a few days, this compound will not persist in the atmosphere long enough to cause significant warming. Its GWP is therefore predicted to be negligible. regulations.govnoaa.gov

Table 2: ODP and GWP of Selected Halogenated Compounds (This table provides context using analogous compounds, as specific data for this compound is not available.)

| Compound Name | Lifetime | ODP | GWP (100-year) |

| CFC-11 | 52 years | 1.0 | 4750 |

| HCFC-141b | 9.2 years | 0.11 | 725 |

| HCFO-1233zd(E) | ~42 days | 0.00034 fluorocarbons.org | <1 |

| HFO-1234yf | ~11 days | 0 regulations.gov | <1 regulations.gov |

This is an interactive table. You can sort and filter the data.

Environmental Transport and Partitioning Mechanisms in the Atmosphere

As a volatile halogenated alkane, this compound released into the environment will partition almost exclusively to the atmosphere. noaa.gov Its low water solubility and high vapor pressure mean it will not remain in soil or water bodies for significant periods. Once in the atmosphere, its distribution is governed by atmospheric transport processes.

For VSLSs, vertical transport is particularly important. Rapid convection, especially in tropical regions, can carry these substances and their degradation products from the surface to the upper troposphere and lower stratosphere much faster than would otherwise occur. This means that even with a short lifetime, emissions in or near the tropics have a higher potential to influence stratospheric chemistry compared to emissions at mid-latitudes. fluorocarbons.orgnih.gov

Formation of Atmospheric Breakdown Products

The atmospheric degradation of this compound initiates with the cleavage of the C-I bond. The resulting iodine atom (I•) can contribute to catalytic ozone destruction in the troposphere and lower stratosphere. fluorocarbons.org

The primary organic radical formed is the chlorotetrafluoroethyl radical (•C2F4Cl). This radical will react rapidly with molecular oxygen (O2) to form a peroxy radical (C2F4ClO2•):

•C2F4Cl + O2 → C2F4ClO2•

The fate of this peroxy radical depends on ambient conditions, particularly the concentration of nitrogen oxides (NOx). It can react with nitric oxide (NO) to form an alkoxy radical (C2F4ClO•):

C2F4ClO2• + NO → C2F4ClO• + NO2

The alkoxy radical (C2F4ClO•) is unstable and will decompose. The most likely pathway is the cleavage of the C-C bond, which would yield trifluoroacetyl chloride and a fluorinated radical. Subsequent reactions would lead to the formation of stable, water-soluble end products such as hydrofluoric acid (HF) and hydrochloric acid (HCl), which are removed from the atmosphere via wet and dry deposition. Other potential breakdown products could include phosgene (B1210022) (COCl2) and carbonyl fluoride (B91410) (COF2).

Q & A

Q. What synthetic routes are available for preparing 1-chloro-1-iodotetrafluoroethane in laboratory settings?

- Methodological Answer : The synthesis of halogenated ethanes often involves halogen-exchange reactions or dehydrohalogenation. For this compound, a plausible route is the iodination of 1-chloro-1,1,2,2-tetrafluoroethane using a nucleophilic iodide source (e.g., KI) under controlled conditions. Alternatively, fluorinated precursors like 1,1,2,2-tetrafluoroethane can undergo sequential halogenation with chlorine and iodine in the presence of Lewis acid catalysts (e.g., SbF₅) at temperatures between 30–180°C . Reaction optimization should include monitoring intermediates via GC-MS and ensuring anhydrous conditions to avoid hydrolysis.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for purity assessment, coupled with nuclear magnetic resonance (NMR) (¹⁹F and ¹³C) to confirm structural integrity. For vibrational analysis, Fourier-transform infrared (FTIR) and Raman spectroscopy can identify characteristic C-F, C-Cl, and C-I bonds. Cross-reference spectral data with databases such as the NIST Chemistry WebBook or EPA DSSTox to validate assignments . Quantitative analysis of trace impurities (e.g., residual solvents) should follow AOAC or USEPA methods .

Q. What safety measures are critical when handling this compound in research labs?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) including nitrile gloves and chemical-resistant aprons. Monitor airborne concentrations using NIOSH-approved methods (e.g., Method 1003 for halogenated hydrocarbons). Emergency protocols should align with OSHA guidelines, including immediate decontamination with water showers and activated carbon spill kits. Derive permissible exposure limits (PELs) by extrapolating toxicity data from structurally similar compounds (e.g., HCFC-141b) .

Advanced Research Questions

Q. How do reaction kinetics and mechanisms differ in the thermal decomposition of this compound compared to analogous chlorofluorocarbons?

- Methodological Answer : Pyrolysis studies in flow reactors (500–600°C) reveal that decomposition follows a unimolecular pathway, with rate constants dependent on bond dissociation energies (C-I ≈ 234 kJ/mol vs. C-Cl ≈ 339 kJ/mol). Use laser-induced fluorescence (LIF) or mass spectrometry to detect transient species like iodine radicals. Compare activation energies to those of 1-chloro-1,1-difluoroethane (Eₐ ≈ 220 kJ/mol) to assess the impact of iodine substitution . Computational models (e.g., Gaussian DFT) can predict transition states and validate experimental Arrhenius parameters .

Q. What computational approaches are used to model the environmental fate and ozone depletion potential (ODP) of this compound?

- Methodological Answer : Apply the Atmospheric and Global Chemistry (GEOS-Chem) model to simulate atmospheric lifetime and radiative efficiency. Calculate ODP using the Troe formalism, incorporating UV absorption cross-sections (measured via cavity ring-down spectroscopy) and reaction rates with hydroxyl radicals (•OH). Compare results to experimental degradation studies in smog chambers, which quantify byproducts like iodine monoxide (IO) .

Q. What challenges arise in resolving the conformational dynamics of this compound using spectroscopic methods?

- Methodological Answer : The bulky iodine atom introduces steric hindrance, leading to multiple conformers (e.g., staggered vs. eclipsed). Use low-temperature matrix-isolation IR spectroscopy (<20 K) to trap individual conformers. For liquid-phase studies, polarized Raman spectroscopy can distinguish between symmetric and asymmetric vibrational modes. Normal coordinate analysis (NCA) with Urey-Bradley force fields helps assign torsional modes and quantify energy barriers between conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.